molecular formula C14H19N3 B15049642 N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine

N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B15049642
M. Wt: 229.32 g/mol
InChI Key: MYYZJLAAEUCHEY-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-benzyl-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H19N3/c1-3-9-17-11-14(12(2)16-17)15-10-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3

InChI Key

MYYZJLAAEUCHEY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications . For instance, the reaction of benzylhydrazine with 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde under acidic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multi-step synthesis involving readily available starting materials and catalysts to enhance yield and selectivity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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